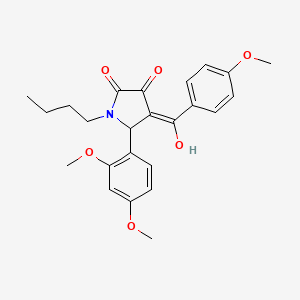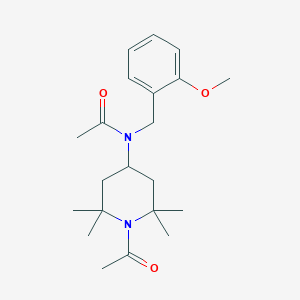![molecular formula C21H21N5O B5309544 2-amino-4-[3-(morpholin-4-ylmethyl)phenyl]-6-(1H-pyrrol-2-yl)nicotinonitrile](/img/structure/B5309544.png)
2-amino-4-[3-(morpholin-4-ylmethyl)phenyl]-6-(1H-pyrrol-2-yl)nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-4-[3-(morpholin-4-ylmethyl)phenyl]-6-(1H-pyrrol-2-yl)nicotinonitrile, commonly known as MPN, is a small molecule inhibitor that has been extensively studied in scientific research. MPN is a potent inhibitor of several kinases, including JAK2, FLT3, and Aurora A.
Wirkmechanismus
The mechanism of action of MPN involves the inhibition of several kinases, including JAK2, FLT3, and Aurora A. JAK2 is a key mediator of cytokine signaling, and its inhibition can lead to decreased inflammation and cell proliferation. FLT3 is a receptor tyrosine kinase that is commonly mutated in acute myeloid leukemia, and its inhibition can lead to decreased cell proliferation and increased apoptosis. Aurora A is a serine/threonine kinase that is involved in cell division, and its inhibition can lead to mitotic arrest and cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPN are complex and vary depending on the specific kinase being inhibited. Inhibition of JAK2 can lead to decreased inflammation and cell proliferation, while inhibition of FLT3 can lead to decreased cell proliferation and increased apoptosis. Inhibition of Aurora A can lead to mitotic arrest and cell death. MPN has also been shown to have effects on other signaling pathways, such as the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
MPN has several advantages for lab experiments, including its potent inhibitory effects on several kinases and its ability to be easily synthesized. However, MPN also has several limitations, including its potential off-target effects and the need for further optimization for use in clinical settings.
Zukünftige Richtungen
There are several future directions for the study of MPN. One potential direction is the development of more potent and selective inhibitors of specific kinases. Another direction is the study of MPN in combination with other therapies, such as chemotherapy or immunotherapy. Additionally, the study of MPN in other diseases, such as autoimmune diseases, may provide new insights into its potential therapeutic effects.
Synthesemethoden
The synthesis of MPN is a multistep process that involves the reaction of several chemical intermediates. The first step in the synthesis is the reaction of 2-amino-4-chloro-6-(1H-pyrrol-2-yl)nicotinonitrile with 3-(morpholin-4-ylmethyl)aniline in the presence of a base. This reaction forms the intermediate 2-amino-4-[3-(morpholin-4-ylmethyl)phenyl]-6-(1H-pyrrol-2-yl)nicotinonitrile, which is then purified and further reacted to form the final product, MPN.
Wissenschaftliche Forschungsanwendungen
MPN has been extensively studied in scientific research due to its potent inhibitory effects on several kinases. MPN has been shown to inhibit JAK2, FLT3, and Aurora A, which are all important targets for cancer therapy. MPN has also been studied for its potential therapeutic effects in other diseases, such as inflammatory bowel disease and rheumatoid arthritis.
Eigenschaften
IUPAC Name |
2-amino-4-[3-(morpholin-4-ylmethyl)phenyl]-6-(1H-pyrrol-2-yl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O/c22-13-18-17(12-20(25-21(18)23)19-5-2-6-24-19)16-4-1-3-15(11-16)14-26-7-9-27-10-8-26/h1-6,11-12,24H,7-10,14H2,(H2,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZMBFGDRMHZPRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)C3=CC(=NC(=C3C#N)N)C4=CC=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3,4-dimethoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5309462.png)
![1-[2-(methylthio)pyrimidin-4-yl]-3-(2-phenylethyl)piperidine-3-carboxylic acid](/img/structure/B5309466.png)
![1-{[4-(methylthio)phenyl]sulfonyl}-N-3-pyridinyl-4-piperidinecarboxamide](/img/structure/B5309479.png)
![4-{[4-hydroxy-2-(5-methyl-2-furyl)-5-oxo-1-(3-pyridinylmethyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B5309485.png)
![2-[3-(3-pyridinyl)-1-azetidinyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B5309503.png)

![N-(4-methoxy-2-methylphenyl)-7-methyl-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B5309508.png)
![N-cyclopropyl-3-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]propanamide](/img/structure/B5309515.png)
![(1-methyl-9H-beta-carbolin-3-yl)[2-(trifluoromethyl)phenyl]methanone](/img/structure/B5309517.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5309552.png)

![N-(4-ethoxyphenyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B5309557.png)
![5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate](/img/structure/B5309565.png)
![3-[3-(4-morpholinyl)propanoyl]-3,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B5309568.png)